4-Hydrazino-2-(trifluoromethyl)quinazoline
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Hydrazino-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . The WRN protein plays a crucial role in DNA replication and repair, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its function . This interaction disrupts the normal process of DNA replication and repair, leading to DNA damage accumulation and cell death .
Biochemical Pathways
The inhibition of WRN helicase affects the DNA replication and repair pathways . This leads to the accumulation of DNA damage, triggering the cell’s apoptosis pathway and resulting in cell death .
Pharmacokinetics
Its molecular weight of 22818 suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the induction of cell death, particularly in cancer cells . By inhibiting the WRN helicase, it disrupts DNA replication and repair, leading to DNA damage accumulation and triggering apoptosis .
Biochemical Analysis
Biochemical Properties
4-Hydrazino-2-(trifluoromethyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s hydrazino group allows it to form stable complexes with metal ions, which can further influence its biochemical interactions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its molecular interactions. These interactions can result in changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and alter the levels of various metabolites. Its interactions with specific enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline typically involves the reaction of 2-(trifluoromethyl)quinazoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazino-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group to form amine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
4-Hydrazino-2-(trifluoromethyl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
2-(Trifluoromethyl)quinazoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
4-Amino-2-(trifluoromethyl)quinazoline: Contains an amino group instead of a hydrazino group, leading to different reactivity and applications.
4-Hydrazinoquinazoline:
Uniqueness: 4-Hydrazino-2-(trifluoromethyl)quinazoline is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZZCRXGECYMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363080 | |
Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831688 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154136-31-9 | |
Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.